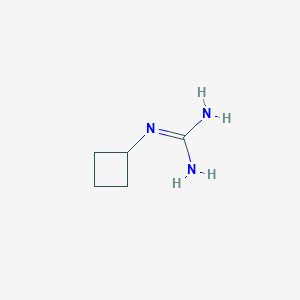
2-Cyclobutylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutylguanidine is an organic compound that features a cyclobutyl group attached to a guanidine moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications . The cyclobutyl group, a four-membered ring, introduces unique steric and electronic properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylguanidine typically involves the reaction of cyclobutylamine with a guanidine precursor. One common method is the reaction of cyclobutylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclobutylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles such as halides or alkoxides replace one of the substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Cyclobutylguanidine oxide.
Reduction: Cyclobutylamine and other reduced derivatives.
Substitution: Substituted guanidines with various functional groups.
Applications De Recherche Scientifique
2-Cyclobutylguanidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclobutylguanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclobutyl group can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Cyclobutylamine: Shares the cyclobutyl group but lacks the guanidine moiety.
N-Cyclobutylguanidine: Similar structure but with different substituents on the guanidine group.
Cyclobutylurea: Contains a urea group instead of guanidine.
Uniqueness: 2-Cyclobutylguanidine is unique due to the combination of the cyclobutyl group and the highly basic guanidine moiety. This combination imparts distinct steric and electronic properties, making it valuable in various chemical and biological contexts .
Propriétés
IUPAC Name |
2-cyclobutylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c6-5(7)8-4-2-1-3-4/h4H,1-3H2,(H4,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIKHQDFOWMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2644746.png)
![2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2644750.png)
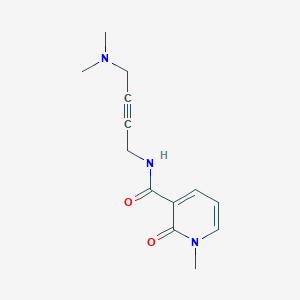

![2-Chloro-N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2644754.png)
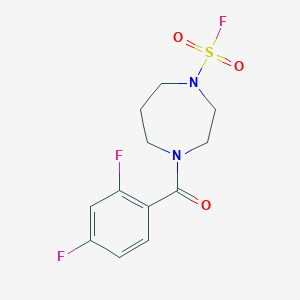
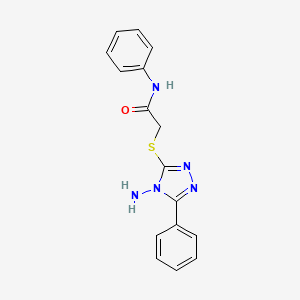
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2644761.png)
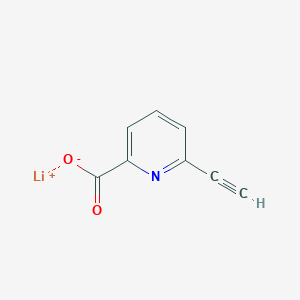
![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644764.png)
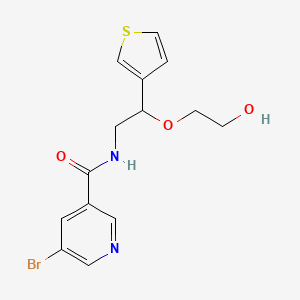
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2644767.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644768.png)
![N-[(4,4-Dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2644769.png)
